molecular formula C12H17NO2S B12577845 Methyl 2-[(tert-butylamino)sulfanyl]benzoate CAS No. 444993-99-1

Methyl 2-[(tert-butylamino)sulfanyl]benzoate

Cat. No.: B12577845
CAS No.: 444993-99-1
M. Wt: 239.34 g/mol
InChI Key: RXONVFZEPSWTTM-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butylamino)sulfanyl]benzoate is an organic compound with a unique structure that combines a benzoate ester with a tert-butylamino group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butylamino)sulfanyl]benzoate typically involves the reaction of 2-mercaptobenzoic acid with tert-butylamine in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butylamino)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(tert-butylamino)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butylamino)sulfanyl]benzoate involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of a tert-butylamino group.

    Methyl 2-(tert-butylsulfanyl)acetate: Similar structure but with an acetate ester instead of a benzoate ester.

Uniqueness

Methyl 2-[(tert-butylamino)sulfanyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a tert-butylamino group and a sulfanyl group in the same molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

444993-99-1

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

methyl 2-(tert-butylamino)sulfanylbenzoate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)13-16-10-8-6-5-7-9(10)11(14)15-4/h5-8,13H,1-4H3

InChI Key

RXONVFZEPSWTTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NSC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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